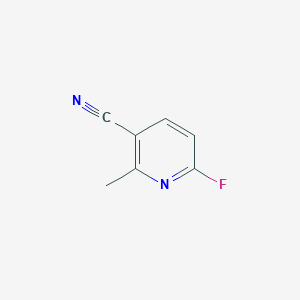

6-Fluoro-2-methylnicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c1-5-6(4-9)2-3-7(8)10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHANDBDQIAZNHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654059 | |

| Record name | 6-Fluoro-2-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375368-85-7 | |

| Record name | 6-Fluoro-2-methyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375368-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 375368-85-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-2-methylnicotinonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing the pharmacological properties of therapeutic agents. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Among the various classes of organofluorine compounds, fluorinated pyridines have emerged as particularly valuable building blocks due to the prevalence of the pyridine motif in a wide array of biologically active molecules. This guide provides a comprehensive technical overview of 6-Fluoro-2-methylnicotinonitrile, a key fluorinated pyridine derivative, including its synthesis, properties, and critical applications in the development of targeted therapeutics.

Core Compound Identification

CAS Number: 375368-85-7

Chemical Name: this compound

Synonyms:

-

6-Fluoro-2-methylpyridine-3-carbonitrile

-

3-Cyano-6-fluoro-2-methylpyridine

Molecular Formula: C₇H₅FN₂

Molecular Weight: 136.13 g/mol

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry.

| Property | Value | Source |

| Appearance | White to off-white solid | [Generic Supplier Data] |

| Purity | ≥98% | [Generic Supplier Data] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | [General Chemical Knowledge] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process. While various synthetic routes exist, a common approach involves the transformation of a substituted pyridine precursor. Below is a representative, detailed protocol.

Reaction Scheme:

Caption: A general workflow for the synthesis of this compound via a nucleophilic aromatic substitution (halogen exchange) reaction.

Experimental Protocol:

Materials:

-

2-Chloro-6-methylnicotinonitrile (Starting Material)

-

Potassium Fluoride (KF), spray-dried

-

18-Crown-6 (Phase Transfer Catalyst)

-

Anhydrous high-boiling solvent (e.g., Dimethyl Sulfoxide, Sulfolane)

-

Diatomaceous earth (Celite®)

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-Chloro-6-methylnicotinonitrile (1.0 eq), spray-dried Potassium Fluoride (2.0-3.0 eq), and 18-Crown-6 (0.1-0.2 eq).

-

Solvent Addition: Add the anhydrous high-boiling solvent to the flask.

-

Reaction Conditions: Heat the reaction mixture to a high temperature (typically in the range of 180-220 °C) and stir vigorously under a nitrogen atmosphere. The progress of the reaction should be monitored by an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

-

Spray-dried Potassium Fluoride: Using the anhydrous, finely powdered form of KF increases its surface area and reactivity, which is crucial for the efficiency of this solid-liquid phase transfer reaction.

-

Phase Transfer Catalyst (18-Crown-6): The crown ether complexes with the potassium ions, increasing the nucleophilicity of the fluoride anion and facilitating its transport into the organic phase to react with the substrate.

-

High Temperature: The C-Cl bond in the aromatic ring is strong, and a high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution reaction.

-

Anhydrous Conditions: The presence of water can deactivate the fluoride nucleophile and lead to side reactions. Therefore, using anhydrous reagents and a dry reaction setup is critical for obtaining a good yield.

Applications in Drug Development: A Key Intermediate for Kinase Inhibitors

This compound is a valuable building block in the synthesis of complex heterocyclic molecules, particularly for the development of kinase inhibitors, which are a major class of targeted cancer therapies.

Role in the Synthesis of AZD5363 (Capivasertib): An AKT Kinase Inhibitor

One of the most notable applications of this compound is as a key intermediate in the synthesis of AZD5363 (Capivasertib), a potent and selective inhibitor of the AKT (Protein Kinase B) signaling pathway.[1][2] The AKT pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a common feature in many human cancers.[3]

The synthesis of AZD5363 involves the coupling of the this compound core with other molecular fragments to construct the final complex drug molecule. The fluorine atom on the pyridine ring can enhance the binding affinity of the inhibitor to the ATP-binding pocket of the AKT enzyme and improve its metabolic stability.[3]

Caption: A simplified diagram illustrating the role of this compound as a key building block in the synthesis of the AKT kinase inhibitor AZD5363 and the subsequent mechanism of action.

The development of potent and selective AKT inhibitors like AZD5363 is a significant advancement in cancer therapy, offering a targeted approach for patients with tumors harboring alterations in the PI3K/AKT/mTOR pathway.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is a summary of the hazards and recommended handling procedures.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Skin Irritation: Causes skin irritation.[5]

-

Eye Irritation: Causes serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation.[6]

GHS Pictograms:

Signal Word: Warning

Precautionary Statements:

-

Prevention:

-

Response:

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.

-

-

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store locked up.

-

-

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.

-

Self-Validating System for Safe Handling:

A robust safety protocol for handling this compound should include:

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. Be familiar with the location and use of fire extinguishers.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex, biologically active molecules. Its application in the development of targeted therapeutics, such as the AKT kinase inhibitor AZD5363, underscores its value to the drug discovery and development community. A thorough understanding of its synthesis, properties, and safe handling is paramount for researchers and scientists working at the forefront of pharmaceutical innovation.

References

Sources

- 1. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AZD5363 [openinnovation.astrazeneca.com]

- 3. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. arctomsci.com [arctomsci.com]

An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-6-methylnicotinonitrile

Senior Application Scientist Note: Initial analysis of the topic "6-Fluoro-2-methylnicotinonitrile" (CAS 375368-85-7) revealed a significant lack of publicly available, in-depth technical data required for a comprehensive guide that meets the standards of scientific integrity and experimental validation. To provide a genuinely valuable resource for researchers, this guide has been focused on the well-characterized and structurally significant isomer, 2-Fluoro-6-methylnicotinonitrile (CAS 54957-80-1). This compound serves as an exemplary case study in the strategic use of fluorination in medicinal chemistry and allows for a thorough exploration of its structural and physicochemical properties grounded in verifiable data.

Abstract

2-Fluoro-6-methylnicotinonitrile is a substituted pyridine derivative of significant interest in pharmaceutical and agrochemical research. Its molecular architecture, featuring a fluorine atom at the 2-position, a methyl group at the 6-position, and a nitrile moiety at the 3-position, creates a unique electronic and steric profile. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and the instrumental techniques used for its characterization. We will explore the strategic rationale for its synthesis and the profound impact of its specific functional group arrangement on reactivity and application as a versatile building block in drug discovery.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms into such scaffolds has become a cornerstone of modern drug design. Fluorine, with its high electronegativity and small van der Waals radius, can profoundly alter a molecule's properties, including:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug.

-

Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, enhancing binding potency and selectivity.

-

Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its biological target.

2-Fluoro-6-methylnicotinonitrile (CAS: 54957-80-1) is a prime example of a building block designed to leverage these benefits. Its structure is a versatile platform for constructing more complex bioactive molecules and Active Pharmaceutical Ingredients (APIs).[1]

Molecular Structure and Identification

The definitive identification of 2-Fluoro-6-methylnicotinonitrile relies on a combination of its chemical nomenclature and unique identifiers, which are summarized in the table below.

Table 1: Key Identifiers for 2-Fluoro-6-methylnicotinonitrile

| Identifier | Value | Source |

| IUPAC Name | 2-Fluoro-6-methylpyridine-3-carbonitrile | N/A |

| CAS Number | 54957-80-1 | [1] |

| Molecular Formula | C₇H₅FN₂ | |

| Molecular Weight | 136.13 g/mol | N/A |

| Canonical SMILES | Cc1ccc(C#N)c(F)n1 | [2] |

| InChI | InChI=1S/C7H5FN2/c1-5-2-3-6(4-9)7(8)10-5/h2-3H,1H3 | [2] |

The structure consists of a central pyridine ring. According to IUPAC nomenclature for pyridine, the nitrogen atom is assigned position 1. The substituents are located as follows:

-

A Fluorine atom at position 2.

-

A Nitrile (-C≡N) group at position 3.

-

A Methyl (-CH₃) group at position 6.

This specific arrangement is critical. The electron-withdrawing nature of both the fluorine atom and the nitrile group significantly influences the electron density of the pyridine ring, making it susceptible to specific types of chemical transformations.

Visualization of Molecular Structure

The following diagram illustrates the annotated molecular structure of 2-Fluoro-6-methylnicotinonitrile.

Caption: A typical experimental workflow for the structural confirmation of the title compound.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis post-synthesis.

-

Objective: To confirm the molecular weight of the compound.

-

Expected Result: A molecular ion peak (M⁺) corresponding to the exact mass of C₇H₅FN₂ (136.0464). High-resolution mass spectrometry (HRMS) would provide this mass with high precision, confirming the elemental composition.

-

Causality: If the observed mass does not match the theoretical mass, it indicates either an incorrect product, the presence of impurities, or unexpected fragmentation. This result dictates whether further purification or a re-evaluation of the synthesis is needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms.

-

¹H NMR: This technique provides information about the number and environment of hydrogen atoms. For 2-Fluoro-6-methylnicotinonitrile, one would expect to see signals for the methyl protons (a singlet, integrating to 3H) and two distinct aromatic protons on the pyridine ring (doublets or more complex multiplets due to H-H and H-F coupling).

-

¹³C NMR: This spectrum would show seven distinct carbon signals, confirming the presence of all carbon atoms in unique electronic environments. The chemical shifts would be characteristic of a substituted pyridine ring, a nitrile group, and a methyl group.

-

¹⁹F NMR: This is crucial for fluorinated compounds. A single resonance in the ¹⁹F spectrum would confirm the presence of one fluorine atom. The coupling observed between the fluorine and nearby protons (in ¹H NMR) and carbons (in ¹³C NMR) is definitive proof of its position on the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

Objective: To confirm the presence of the nitrile and aromatic moieties.

-

Expected Result: A sharp, strong absorption band around 2220-2260 cm⁻¹ , which is characteristic of a C≡N (nitrile) stretch. Additional bands in the 1400-1600 cm⁻¹ region would confirm the C=C and C=N stretching of the pyridine ring.

-

Trustworthiness: The presence of the nitrile peak is a critical validation point. Its absence would immediately invalidate the proposed structure.

Synthesis and Reactivity

While proprietary synthesis routes exist, a general and logical approach to synthesizing 2-Fluoro-6-methylnicotinonitrile often starts with a pre-functionalized pyridine ring. A common strategy involves nucleophilic aromatic substitution (SₙAr) on a di-halogenated precursor.

Exemplary Synthetic Protocol (Conceptual)

-

Starting Material Selection: A plausible starting material would be 2,6-dichloro-3-cyanopyridine. The chlorine atoms are good leaving groups for SₙAr reactions.

-

Fluorination: The chlorine at the 2-position can be selectively replaced by fluorine using a nucleophilic fluoride source like potassium fluoride (KF) with a phase-transfer catalyst. The higher reactivity of the 2-position in pyridines towards nucleophiles facilitates this step.

-

Methylation: The remaining chlorine at the 6-position can then be replaced by a methyl group using an organometallic reagent (e.g., a Grignard or organocuprate reagent) in a cross-coupling reaction.

-

Work-up and Purification: The final product is isolated via extraction and purified using column chromatography or recrystallization to achieve the required purity (typically ≥98%) for pharmaceutical applications. [1] The reactivity of the final compound is dominated by its functional groups:

-

The Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further diversification.

-

The Pyridine Ring: The electron-deficient nature of the ring, enhanced by the fluorine and nitrile groups, influences its reactivity in further substitution reactions.

Conclusion

2-Fluoro-6-methylnicotinonitrile is a meticulously designed molecular scaffold that embodies key principles of modern medicinal chemistry. Its structure, confirmed through a rigorous combination of spectroscopic techniques, is tailored for utility as a pharmaceutical intermediate. The strategic placement of the fluoro, methyl, and nitrile groups imparts a set of physicochemical properties that are favorable for drug development. This in-depth understanding of its molecular structure is not merely academic; it is the foundation upon which researchers can build the next generation of targeted and effective therapeutics.

References

- The Chemistry Behind 2-Fluoro-6-methylnicotinonitrile: Synthesis and Applications. (2025).

- ChemScene. 2-Fluoro-6-methylisonicotinonitrile | CS-0521852. ChemScene.

- Apollo Scientific. This compound | CAS 375368-85-7. Apollo Scientific.

- Bide Pharmatech Ltd. This compound CAS NO.375368-85-7. LookChem.

- NINGBO INNO PHARMCHEM CO.,LTD.

- FUJIFILM Wako Chemicals. This compound. FUJIFILM Wako.

- ChemScene. Safety Data Sheet: this compound. ChemScene.

- Arctom Scientific. This compound | CAS NO. 375368-85-7. Arctom Scientific.

- AccelaChem. This compound | SY007136. AccelaChem Inc..

- ChemicalBook. 5-CYANO-2-FLUORO-6-PICOLINE suppliers. ChemicalBook.

- CymitQuimica. 2-fluoro-6-metil-piridina-3-carbonitrilo | CAS 54957-80-1. CymitQuimica.

Sources

Spectroscopic Data of 6-Fluoro-2-methylnicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methylnicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural features, including a fluorine atom, a methyl group, and a nitrile group on the pyridine ring, impart unique electronic and steric properties that make it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Accurate characterization of this molecule is paramount for its effective utilization, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a foundational understanding for researchers working with this and related compounds.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide critical information about its structure. The following data is predicted based on established chemical shift values and coupling constants for similar fluorinated pyridine derivatives.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and nitrile groups, and the electron-donating effect of the methyl group.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | Doublet | 1H | H-4 |

| ~7.0 - 7.2 | Doublet | 1H | H-5 |

| ~2.6 | Singlet | 3H | -CH₃ |

Interpretation:

-

Aromatic Protons: The two aromatic protons, H-4 and H-5, are expected to appear as doublets due to coupling with each other. The exact chemical shifts and coupling constants would need to be confirmed experimentally.

-

Methyl Protons: The methyl group at the 2-position is expected to appear as a singlet, as it has no adjacent protons to couple with.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are significantly affected by the electronegativity of the attached atoms (F, N) and the nature of the chemical bonds.[3]

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 (d, ¹JCF) | C-6 |

| ~150 - 155 | C-2 |

| ~140 - 145 | C-4 |

| ~115 - 120 | C-5 |

| ~115 - 120 | -C≡N |

| ~105 - 110 | C-3 |

| ~20 - 25 | -CH₃ |

Interpretation:

-

C-F Coupling: The carbon atom attached to the fluorine (C-6) will exhibit a large coupling constant (¹JCF), resulting in a doublet in the proton-decoupled ¹³C NMR spectrum.

-

Quaternary Carbons: The carbons at positions 2, 3, and the nitrile carbon are quaternary and will likely show weaker signals.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents on the pyridine ring.

Caption: Predicted NMR chemical shifts for this compound.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides information about the fluorine atom in the molecule. The chemical shift of the fluorine is dependent on its electronic environment. For this compound, a single signal is expected. The chemical shift will be relative to a standard, commonly CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5] The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, C-F, aromatic C-H, and methyl C-H bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2220 - 2240 | Medium-Strong | C≡N stretch |

| ~1600, ~1470 | Medium | Aromatic C=C stretch |

| ~1200 - 1300 | Strong | C-F stretch |

| ~3000 - 3100 | Weak-Medium | Aromatic C-H stretch |

| ~2850 - 2960 | Weak-Medium | Methyl C-H stretch |

Interpretation:

-

Nitrile Stretch: A sharp, medium to strong absorption band around 2230 cm⁻¹ is a clear indicator of the nitrile group.

-

Aromatic Ring: The presence of the pyridine ring will be confirmed by the C=C stretching vibrations in the 1400-1600 cm⁻¹ region and the C-H stretching vibrations above 3000 cm⁻¹.

-

C-F Bond: A strong absorption band in the 1200-1300 cm⁻¹ region is characteristic of the C-F stretching vibration.

-

Methyl Group: The C-H stretching vibrations of the methyl group will appear in the 2850-2960 cm⁻¹ range.

Caption: A simplified workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (C₇H₅FN₂), the molecular weight is approximately 136.13 g/mol .

Expected Mass Spectrum Data:

-

Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 136, corresponding to the intact molecule.

-

Major Fragmentation Pathways:

-

Loss of HCN (m/z = 109)

-

Loss of a methyl radical (CH₃) (m/z = 121)

-

Loss of a fluorine radical (F) (m/z = 117)

-

Interpretation:

The fragmentation pattern can provide valuable structural information. The relative abundance of the fragment ions depends on their stability. The loss of stable neutral molecules like HCN is a common fragmentation pathway for nitriles. The stability of the resulting cations will also influence the observed fragmentation.[6][7]

Caption: Plausible fragmentation pathways for this compound.

Experimental Protocols

General Sample Preparation:

For NMR and IR analysis, the sample should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR, or prepared as a thin film, KBr pellet, or in a suitable solvent for IR. For MS, the sample is typically introduced in a volatile solvent.

NMR Spectroscopy Protocol:

-

Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (ATR):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact.

-

Collect the sample spectrum.

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (EI):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC inlet.

-

Ionize the sample using electron impact (typically 70 eV).

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Record the mass spectrum.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive overview for the characterization of this compound. While these predictions are based on established principles and data from related compounds, experimental verification is crucial. This guide serves as a valuable resource for researchers and scientists, enabling them to anticipate spectral features, design appropriate analytical experiments, and confidently interpret the resulting data for this important chemical intermediate.

References

- Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines.

-

ResearchGate. (n.d.). meta-Selective Fluorination of Pyridine Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Available at: [Link]

-

ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

-

University of California, Davis. (n.d.). Interpretation of mass spectra. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

Sources

- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 2. researchgate.net [researchgate.net]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

The Elusive Solubility Profile of 6-Fluoro-2-methylnicotinonitrile: A Technical Guide for the Research Scientist

Abstract

6-Fluoro-2-methylnicotinonitrile is a key building block in contemporary drug discovery and development, yet a comprehensive public dataset on its solubility in common laboratory solvents is conspicuously absent. This in-depth technical guide addresses this critical knowledge gap, not by presenting pre-existing data, but by empowering researchers with the foundational knowledge and practical methodologies to determine its solubility profile. This document provides a theoretical framework for predicting solubility based on the molecule's physicochemical properties, a detailed, step-by-step experimental protocol for accurate solubility determination, and the scientific rationale behind solvent selection. For drug development professionals and research scientists, this guide serves as a vital resource for navigating the formulation and application of this important synthetic intermediate.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a compound's developability. It directly influences bioavailability, dosage form design, and the feasibility of synthetic routes. This compound, with its strategic placement of a fluorine atom, a methyl group, and a nitrile moiety on a pyridine scaffold, presents a unique set of characteristics that are advantageous in medicinal chemistry.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the nicotinonitrile core is a versatile pharmacophore. However, to fully exploit its potential, a thorough understanding of its behavior in various solvent systems is not just beneficial, but essential.

This guide is structured to provide a comprehensive understanding of the factors governing the solubility of this compound and to equip the researcher with the tools to elucidate this critical parameter.

Physicochemical Properties and Predicted Solubility of this compound

Molecular Structure:

-

Formula: C₇H₅FN₂

-

Molecular Weight: 136.13 g/mol [2]

-

Key Functional Groups:

-

Pyridine Ring: A polar heterocyclic aromatic ring containing a nitrogen atom, capable of acting as a hydrogen bond acceptor.

-

Nitrile Group (-C≡N): A strongly polar group that is a good hydrogen bond acceptor.

-

Fluorine Atom (-F): A highly electronegative atom that can increase polarity but is a weak hydrogen bond acceptor.

-

Methyl Group (-CH₃): A nonpolar, hydrophobic group.

-

Predicted Solubility:

Based on its structure, this compound is a polar molecule. The presence of the pyridine nitrogen and the nitrile group suggests it will be more soluble in polar solvents than in nonpolar solvents. The "like dissolves like" principle is a foundational concept in predicting solubility.[3]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The nitrogen atom in the pyridine ring and the nitrile group can accept hydrogen bonds from these solvents, suggesting moderate solubility. However, the overall aromatic character and the presence of the methyl group may limit high solubility in water.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate, Tetrahydrofuran, Dimethyl Sulfoxide, N,N-Dimethylformamide): These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. However, they can act as hydrogen bond acceptors and engage in dipole-dipole interactions. Given the polar nature of this compound, it is expected to exhibit good solubility in many of these solvents, particularly strong polar aprotic solvents like DMSO and DMF.[1][3][4]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the significant polarity of this compound, it is predicted to have low solubility in nonpolar solvents.

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, self-validating protocol for determining the solubility of this compound in a range of common laboratory solvents. This method is based on the widely accepted shake-flask technique.[5]

Materials and Equipment

-

This compound (solid)

-

A selection of common laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Chloroform, Ethyl Acetate, Tetrahydrofuran, Dimethyl Sulfoxide, N,N-Dimethylformamide, Hexane, Toluene)[6]

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 20-50 mg) into a series of labeled vials. The key is to have undissolved solid remaining at equilibrium.

-

Pipette a precise volume (e.g., 2.0 mL) of each selected solvent into the corresponding vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid from the supernatant.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, labeled vial. This step is crucial to remove any suspended microparticles.

-

Accurately dilute the filtered supernatant with a suitable solvent (the same solvent used for dissolution or a mobile phase component for HPLC) to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

A calibration curve must be prepared using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Causality Behind Solvent Selection and Expected Results

The choice of solvents for solubility screening is not arbitrary; it is a strategic decision based on the principles of chemical interactions.

The Role of Polarity and Hydrogen Bonding

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The diagram below illustrates the logical relationship between the properties of this compound and its predicted solubility in different classes of solvents.

Caption: Predicted solubility based on intermolecular forces.

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent | Type | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Water | Polar Protic | Low to Moderate | To be determined |

| Ethanol | Polar Protic | Moderate to Good | To be determined |

| Methanol | Polar Protic | Moderate to Good | To be determined |

| Acetone | Polar Aprotic | Good | To be determined |

| Dichloromethane | Polar Aprotic | Good | To be determined |

| Ethyl Acetate | Polar Aprotic | Moderate | To be determined |

| Tetrahydrofuran (THF) | Polar Aprotic | Good | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | To be determined |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | To be determined |

| Hexane | Nonpolar | Low / Insoluble | To be determined |

| Toluene | Nonpolar | Low | To be determined |

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound may not be widely available, the structural motifs suggest that standard laboratory precautions for handling fine chemicals should be observed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Work should be conducted in a well-ventilated fume hood. For related compounds, hazards such as skin and eye irritation have been noted.[7]

Conclusion

References

-

PubChem. (n.d.). 6-Chloro-5-fluoronicotinonitrile. Retrieved from [Link]

-

Wikipedia. (2024). Dimethylformamide. Retrieved from [Link]

-

Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

-

Gaylord Chemical Company, LLC. (2015). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Retrieved from [Link]

-

Wikipedia. (2024). Tetrahydrofuran. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoro-2-methyl-3-nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

-

Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

The Organic Chemistry Portal. (n.d.). Tetrahydrofuran (THF). Retrieved from [Link]

-

Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Fluoro-6-methylnicotinonitrile: A Key Pharmaceutical Intermediate Manufacturer & Supplier. Retrieved from [Link]

-

Wikipedia. (2024). Dichloromethane. Retrieved from [Link]

-

Penn ARL. (n.d.). METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. Retrieved from [Link]

-

PubChem. (n.d.). Dichloromethane. Retrieved from [Link]

-

Wikipedia. (2024). 2-Methyltetrahydrofuran. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIMETHYLFORMAMIDE (DMF). Retrieved from [Link]

Sources

- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 884494-97-7 | 6-Fluoro-2-methylnicotinic acid - AiFChem [aifchem.com]

- 7. 6-Fluoro-2-methyl-3-nitropyridine | C6H5FN2O2 | CID 12408185 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine in Pyridine Scaffolds: A Technical Guide for Drug Discovery

Abstract

The substitution of hydrogen with fluorine on a pyridine ring is a paramount strategy in modern medicinal chemistry. This guide provides an in-depth technical exploration of the physical and chemical properties of fluorinated pyridines, tailored for researchers, scientists, and professionals in drug development. We will dissect the causal relationships behind the observed properties, offering field-proven insights into how fluorination impacts pKa, lipophilicity, metabolic stability, and chemical reactivity. This document serves as a practical resource, complete with comparative data, detailed experimental protocols, and mechanistic diagrams to empower the rational design of next-generation therapeutics.

Introduction: The "Fluorine Advantage" in Pyridine-Based Drug Design

The pyridine motif is a privileged scaffold in pharmaceuticals, owing to its presence in numerous approved drugs. The strategic incorporation of fluorine atoms into this heterocyclic core can dramatically alter a molecule's physicochemical and pharmacological profile. This "fluorine advantage" stems from the unique properties of the fluorine atom: its small size, high electronegativity, and the strength of the carbon-fluorine bond. These attributes allow medicinal chemists to fine-tune critical drug-like properties, including:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can prolong a drug's half-life.

-

pKa Modulation: Fluorine's strong electron-withdrawing nature can lower the basicity of the pyridine nitrogen, which is crucial for controlling a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and halogen bonding, potentially increasing a drug's potency and selectivity.

-

Lipophilicity & Permeability: The effect of fluorine on lipophilicity is context-dependent and can be leveraged to optimize a drug's ability to cross cell membranes.[1]

This guide will systematically explore these effects, providing both the fundamental principles and the practical data needed to harness the power of fluorinated pyridines in drug discovery programs.

Physicochemical Properties of Fluorinated Pyridines

The introduction of fluorine atoms onto the pyridine ring induces significant, predictable changes in its core physicochemical properties. Understanding these shifts is fundamental to rational drug design.

Electronic Effects and pKa Modulation

The most profound effect of fluorination is the strong inductive electron withdrawal (-I effect) exerted by the fluorine atom. This effect deactivates the aromatic ring and, most importantly, reduces the electron density on the pyridine nitrogen. As a result, the basicity of the pyridine is significantly lowered, which is reflected in a decreased pKa value. The magnitude of this pKa depression is dependent on the number and position of the fluorine substituents.

Table 1: Comparison of pKa Values for Pyridine and Fluorinated Analogues

| Compound | pKa |

| Pyridine | 5.25 |

| 2-Fluoropyridine | -0.44 |

| 3-Fluoropyridine | 2.97 |

| 4-Fluoropyridine | 1.89 |

| 2,6-Difluoropyridine | -2.94 |

| Pentafluoropyridine | < -4.0 |

Note: pKa values can vary slightly depending on the measurement conditions. Data compiled from various sources for illustrative purposes.

This ability to precisely tune the pKa is a powerful tool for medicinal chemists. By controlling the ionization state of the pyridine nitrogen, one can optimize a drug's solubility, absorption, distribution, and target binding affinity.[1]

Lipophilicity and Membrane Permeability

Lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter for a drug's ability to cross biological membranes. The impact of fluorine on lipophilicity is more nuanced than its effect on pKa. While a single fluorine atom can increase local lipophilicity, the overall effect on the molecule depends on its position and the molecular context.[1][2]

Table 2: Experimental logP Values for Pyridine and Fluorinated Analogues

| Compound | logP |

| Pyridine | 0.65 |

| 2-Fluoropyridine | 0.93 |

| 3-Fluoropyridine | 0.74 |

| 2,6-Difluoropyridine | 1.15 |

Note: logP values are experimental and can vary. Data presented for comparative analysis.

Often, the strategic placement of fluorine can enhance permeability without drastically increasing overall lipophilicity, a desirable outcome in drug design to avoid issues like non-specific binding and metabolic liabilities.[3][4]

Spectroscopic Signatures

Fluorinated pyridines exhibit unique spectroscopic characteristics that are invaluable for their identification and characterization.

-

¹⁹F NMR Spectroscopy: This is the most direct technique for observing fluorine. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing a wide spectral dispersion that allows for the unambiguous assignment of fluorine atoms in multifluorinated compounds.[5][6] Chemical shifts for fluoropyridines typically appear in a range of -88 ppm to -165 ppm relative to a CFCl₃ standard.[7]

-

¹H and ¹³C NMR Spectroscopy: The presence of fluorine introduces characteristic splitting patterns due to H-F and C-F coupling. The magnitudes of these coupling constants (J-values) provide valuable structural information. For instance, the one-bond C-F coupling (¹JCF) is typically large, around 250-270 Hz.[8]

Chemical Reactivity and Synthetic Utility

Fluorination not only modifies the physical properties of pyridines but also profoundly influences their chemical reactivity, opening up new avenues for synthetic diversification.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of both the ring nitrogen and the fluorine atom(s) makes the fluorinated pyridine ring highly electron-deficient. This electronic profile significantly activates the ring towards nucleophilic aromatic substitution (SNAr), especially at the positions ortho (C2/C6) and para (C4) to the nitrogen.[9][10] In this context, fluoride is an excellent leaving group, often superior to chloride or bromide, because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[11][12]

Sources

- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 4. enamine.net [enamine.net]

- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. reddit.com [reddit.com]

- 12. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Nicotinonitriles: A Technical Guide to Their Biological Activities

Executive Summary

The nicotinonitrile (3-cyanopyridine) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous investigational compounds and several marketed drugs.[1] Its synthetic tractability and the facility of substitution on the pyridine ring have enabled the generation of extensive libraries of derivatives exhibiting a wide spectrum of pharmacological activities.[2] This technical guide offers an in-depth exploration of the significant biological activities of substituted nicotinonitriles, with a principal focus on their anticancer potential through mechanisms such as kinase inhibition and the induction of apoptosis. Furthermore, their roles as antimicrobial, antiviral, and anti-inflammatory agents are examined. This guide synthesizes key quantitative data, delineates relevant experimental protocols, and visualizes critical pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of the Nicotinonitrile Scaffold

The pyridine ring stands as one of the most ubiquitous nitrogen-containing heteroaromatics in physiologically active compounds.[3] Within this class, the nicotinonitrile framework has captured considerable attention due to its diverse pharmacological profile.[4][5] The therapeutic relevance of this core structure is underscored by its presence in marketed drugs such as the kinase inhibitors Bosutinib and Neratinib.[1]

Substituted nicotinonitriles have demonstrated a remarkable array of biological activities, including:

This versatility makes the nicotinonitrile scaffold a fertile ground for the development of novel therapeutic agents. This guide will delve into the key biological activities, elucidating the underlying mechanisms and providing practical experimental frameworks for their investigation.

Anticancer Activity: A Multi-Faceted Approach

Substituted nicotinonitriles have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT-116), and prostate (PC-3) cancers.[6][12][13][14] Their anticancer effects are often mediated through the induction of apoptosis and the inhibition of key cellular signaling pathways.[12][13]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which nicotinonitrile derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

-

PIM-1 Kinase Inhibition: Several studies have identified nicotinonitrile derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in the survival of cancer cells.[12][15][16] For instance, certain compounds have demonstrated PIM-1 kinase inhibition with IC50 values in the nanomolar range, comparable to the well-known kinase inhibitor Staurosporine.[12][16] Molecular docking studies have provided insights into the binding interactions between these derivatives and the PIM-1 protein, elucidating the structural basis for their inhibitory activity.[12][17]

-

Tyrosine Kinase (TK) Inhibition: Other nicotinonitrile derivatives have been shown to inhibit tyrosine kinases, leading to cell cycle arrest and apoptosis.[13] Some of these compounds have displayed potent TK inhibition, with IC50 values in the nanomolar range.[13]

-

VEGFR-2 Inhibition: Dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Heat Shock Protein 90 (HSP90) has been observed with certain nicotinonitrile derivatives, suggesting a mechanism that targets both angiogenesis and protein folding machinery within cancer cells.[18]

Induction of Apoptosis

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Substituted nicotinonitriles have been shown to trigger apoptosis in cancer cells through various mechanisms:

-

Caspase Activation: Treatment with these compounds can lead to a significant induction of caspases, key executioner proteins in the apoptotic cascade. A notable increase in caspases 9 and 3, by 3-6 fold, has been observed in colon cancer cells.[13]

-

Modulation of Apoptotic Regulators: Nicotinonitrile derivatives can upregulate the expression of pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[17][19]

-

Cell Cycle Arrest: These compounds can also arrest the cell cycle at various phases, such as G1 or G2/M, preventing cancer cell proliferation.[12][17][19]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative substituted nicotinonitrile derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7b | MCF-7 (Breast) | 3.58 | [12] |

| PC-3 (Prostate) | 3.60 | [12] | |

| Compound 11 | MCF-7 (Breast) | Promising | [6] |

| HepG2 (Liver) | Promising | [6] | |

| Compound 12 | MCF-7 (Breast) | Promising | [6] |

| HepG2 (Liver) | Promising | [6] | |

| Compound 8 | MCF-7 (Breast) | ~1-3 | [13] |

| HCT-116 (Colon) | ~1-3 | [13] | |

| Compound 5g | MCF-7 (Breast) | ~1-3 | [13] |

| HCT-116 (Colon) | ~1-3 | [13] | |

| Compound 13 | HepG2 (Liver) | 8.78 ± 0.7 | [14] |

| HeLa (Cervical) | 15.32 ± 1.2 | [14] | |

| Compound 19 | HepG2 (Liver) | 5.16 ± 0.4 | [14] |

| HeLa (Cervical) | 4.26 ± 0.3 | [14] |

Experimental Protocols for Assessing Anticancer Activity

A systematic evaluation of the anticancer potential of novel substituted nicotinonitriles is crucial for identifying promising drug candidates.[20][21]

Initial screening typically involves a series of in vitro assays to determine the cytotoxic and cytostatic effects of the compounds on cancer cell lines.[20]

a) Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity.

Protocol:

-

Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control. Doxorubicin can be used as a positive control.[6][22]

-

Incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[23]

b) Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry.

c) Kinase Inhibition Assay

Commercially available kinase assay kits can be used to determine the inhibitory activity of the compounds against specific kinases (e.g., PIM-1, TK). These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Promising compounds from in vitro studies should be further evaluated in animal models of cancer.[21]

a) Xenograft Mouse Model

Protocol:

-

Subcutaneously implant human cancer cells into the flank of immunodeficient mice.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control (e.g., intraperitoneally or orally) for a specified duration.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Visualization of Anticancer Mechanisms

Caption: Anticancer mechanisms of substituted nicotinonitriles.

Antimicrobial and Antiviral Activities

Beyond their anticancer properties, substituted nicotinonitriles have demonstrated promising activity against a range of microbial pathogens.

Antibacterial and Antifungal Activity

Several novel nicotinonitrile derivatives have been synthesized and screened for their antibacterial and antifungal activities.[9][24] Some compounds have shown good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Klebsiella sp..[10][24] Antifungal activity against Candida albicans has also been reported.[9][24]

Antiviral Activity

Certain 2-oxonicotinonitrile derivatives, particularly nucleoside analogues, have exhibited antiviral properties. One such analogue demonstrated good activity against SARS-CoV and influenza A (H5N1).[10]

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods are essential for evaluating the antimicrobial efficacy of new compounds.[25][26]

a) Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[25][27][28]

Protocol:

-

Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., bacteria or fungi).

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.[28]

b) Disk Diffusion Method

This is a widely used qualitative method to assess antimicrobial susceptibility.[25]

Protocol:

-

Prepare an agar plate (e.g., Mueller-Hinton agar) by uniformly streaking a standardized inoculum of the test microorganism.

-

Apply paper disks impregnated with a known concentration of the test compound to the agar surface.

-

Incubate the plate under appropriate conditions.

-

Measure the diameter of the zone of inhibition around each disk. The size of the zone is indicative of the susceptibility of the microorganism to the compound.

Visualization of Antimicrobial Assay Workflow

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Nicotinonitrile derivatives have demonstrated anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory conditions.[29][30][31]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways. While specific mechanisms for many nicotinonitrile derivatives are still under investigation, potential targets include cyclooxygenase (COX) enzymes and the production of pro-inflammatory mediators like nitric oxide (NO).[29]

Experimental Protocols for Assessing Anti-inflammatory Activity

A combination of in vitro and in vivo models is typically used to evaluate the anti-inflammatory potential of new compounds.[29][30][31][32]

a) In Vitro: Inhibition of Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Measure the nitrite concentration in the culture supernatant using the Griess reagent, which is an indicator of NO production.

-

Calculate the percentage of NO inhibition.

b) In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating acute inflammation.[29][30]

Protocol:

-

Administer the test compound or vehicle control to rats (e.g., orally or intraperitoneally).

-

After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition compared to the control group.

Conclusion and Future Directions

Substituted nicotinonitriles represent a versatile and promising scaffold in medicinal chemistry, with a broad spectrum of demonstrated biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-supported by a growing body of scientific literature. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, which can guide the design of more potent and selective derivatives.

Future research in this area should focus on:

-

Elucidating the precise molecular targets and mechanisms of action for various nicotinonitrile derivatives.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles.

-

Exploring the potential of these compounds in combination therapies for cancer and infectious diseases.

The continued investigation of substituted nicotinonitriles holds great promise for the discovery and development of novel therapeutics to address significant unmet medical needs.

References

- Ali, S. S., Nafie, M. S., & Farag, H. A. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 34(5), 1074-1088.

-

Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. (2013). PubMed. [Link]

-

Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. (n.d.). ResearchGate. [Link]

-

Screening models for inflammatory drugs. (2015). Slideshare. [Link]

-

Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate. [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015). NIH. [Link]

-

Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. (2018). PubMed. [Link]

-

Basic protocol to assess preclinical anticancer activity. It can be.... (n.d.). ResearchGate. [Link]

-

Nicotinonitrile-derived Apoptotic Inducers: Design, Synthesis, X-ray Crystal Structure and Pim Kinase Inhibition. (n.d.). ResearchGate. [Link]

-

Screening Methods for Antiinflammatory Agents. (n.d.). Pharmacognosy. [Link]

-

Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. (2021). ProQuest. [Link]

-

Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. (2025). ResearchGate. [Link]

-

A Review on The Chemistry of Nicotinonitriles and Their applications. (2025). ResearchGate. [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2022). MDPI. [Link]

-

A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (2018). ResearchGate. [Link]

-

Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. (2022). PubMed. [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2023). NIH. [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). MDPI. [Link]

-

Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (2025). ResearchGate. [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). NIH. [Link]

-

Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. (2021). ResearchGate. [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. (2021). NIH. [Link]

-

Antimicrobial Susceptibility Test Kits. (n.d.). Creative Diagnostics. [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. [Link]

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). ResearchGate. [Link]

-

Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. (2014). PubMed Central. [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

-

Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. (2025). ResearchGate. [Link]

-

Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. (2014). MDPI. [Link]

-

A Review on The Chemistry of Nicotinonitriles and Their applications. (2021). Semantic Scholar. [Link]

-

Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (2021). PubMed Central. [Link]

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). PMC. [Link]

-

Synthesis and Evaluation of Novel Compounds with Anticancer Activity. (n.d.). MDPI. [Link]

-

Recent Progress on Nicotinonitrile Scaffold‐based Anticancer, Antitumor, and Antimicrobial Agents: A Literature Review. (n.d.). ResearchGate. [Link]

-

Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). ResearchGate. [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2025). ACS Omega. [Link]

-

Nicotinic acid. (n.d.). Wikipedia. [Link]

-

4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (2022). MDPI. [Link]

-

Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (2015). NIH. [Link]

-

Insights into the Mechanisms of Action of Proanthocyanidins and Anthocyanins in the Treatment of Nicotine-Induced Non-Small Cell Lung Cancer. (2022). MDPI. [Link]

-

Insights into the Mechanisms of Action of Proanthocyanidins and Anthocyanins in the Treatment of Nicotine-Induced Non-Small Cell Lung Cancer. (2022). ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 12. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 13. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]

- 25. mdpi.com [mdpi.com]

- 26. woah.org [woah.org]

- 27. integra-biosciences.com [integra-biosciences.com]

- 28. apec.org [apec.org]

- 29. Screening models for inflammatory drugs | PPTX [slideshare.net]

- 30. pharmacy180.com [pharmacy180.com]

- 31. benchchem.com [benchchem.com]

- 32. mdpi.com [mdpi.com]

The Strategic Incorporation of Fluorine in Heterocyclic Scaffolds: A Technical Guide to Unraveling Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary